molecular formula C11H16N2O B13518676 2-Methoxy-4-(piperidin-3-yl)pyridine

2-Methoxy-4-(piperidin-3-yl)pyridine

Cat. No.: B13518676
M. Wt: 192.26 g/mol
InChI Key: CAGGOMJNGHUMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(piperidin-3-yl)pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a privileged piperidine-pyridine scaffold. This structure is frequently employed in the design of novel bioactive molecules targeting a range of therapeutic areas . Compounds containing the piperidine ring and methoxypyridine motifs have demonstrated potent biological activities in scientific research. Specifically, structurally related 3-(piperidin-4-ylmethoxy)pyridine compounds have been investigated as potent, competitive, and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) with Ki values as low as 29 nM . LSD1 is a key epigenetic enzyme and a validated drug target for certain cancers, including leukemia and solid tumors . Furthermore, methoxypyridine-containing compounds have shown promise in neuroscience research, serving as core structures in the development of gamma-secretase modulators (GSMs) for Alzheimer's disease research . These modulators can reduce the production of the amyloidogenic Aβ42 peptide, a key pathological marker of the disease, without the adverse effects associated with full enzyme inhibition . This product is supplied for research purposes only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-4-piperidin-3-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-14-11-7-9(4-6-13-11)10-3-2-5-12-8-10/h4,6-7,10,12H,2-3,5,8H2,1H3

InChI Key

CAGGOMJNGHUMAT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2CCCNC2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 4 Piperidin 3 Yl Pyridine and Analogues

Retrosynthetic Analysis of the 2-Methoxy-4-(piperidin-3-yl)pyridine Core Structure

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for synthetic planning. The primary disconnection points are the C-N bond of the piperidine (B6355638) ring, the C-C bond linking the pyridine (B92270) and piperidine rings, and the C-O bond of the methoxy (B1213986) group.

Pyridine-Piperidine Bond Disconnection: This disconnection suggests a coupling reaction between a functionalized pyridine and a piperidine precursor. This could involve a nucleophilic substitution on the pyridine ring by a piperidine derivative or a cross-coupling reaction.

Piperidine Ring Disconnection: Breaking down the piperidine ring leads back to acyclic precursors. Strategies here often involve the cyclization of a linear amine containing appropriate functional groups or the reduction of a corresponding pyridine or dihydropyridine (B1217469) precursor.

Methoxy-Pyridine Bond Disconnection: This disconnection points towards the etherification of a 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) precursor.

These fundamental disconnections pave the way for both convergent and linear synthetic strategies, allowing for flexibility in the choice of starting materials and reaction conditions.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic blueprint, several innovative synthetic routes have been developed to access this compound and its analogs. These methods employ a range of chemical transformations, each with its own advantages in terms of efficiency, selectivity, and substrate scope.

Convergent and Linear Synthesis Strategies

Both convergent and linear approaches have been successfully applied to the synthesis of the target molecule.

Linear Synthesis: A linear sequence might begin with a pre-functionalized pyridine ring. For example, starting with a 4-halopyridine, the methoxy group can be introduced, followed by the construction of the piperidine ring at the 4-position through a series of steps.

Application of Nucleophilic Aromatic Substitution in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing the pyridine ring, particularly at the 2- and 4-positions. stackexchange.comechemi.com This is due to the electron-deficient nature of the pyridine ring, which is further enhanced by electron-withdrawing groups. researchgate.net

In the context of synthesizing this compound, SNAr reactions are frequently used to introduce the methoxy group. Typically, a 2-halopyridine (such as 2-chloropyridine (B119429) or 2-fluoropyridine) is treated with a methoxide (B1231860) source, like sodium methoxide, to yield the corresponding 2-methoxypyridine (B126380). acs.orgyoutube.com The reaction proceeds through a high-energy anionic intermediate, and the stability of this intermediate dictates the regioselectivity of the attack. stackexchange.comechemi.com The presence of activating groups, such as a nitro group, can significantly facilitate this substitution. nih.gov Microwave heating has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. tandfonline.comtandfonline.com

Starting Material Reagent Product Key Feature
2-HalopyridineSodium Methoxide2-MethoxypyridineIntroduction of the methoxy group
2-Chloro-3-nitropyridinePiperazine2-(Piperazin-1-yl)-3-nitropyridineSNAr facilitated by an electron-withdrawing group nih.gov

Reductive Amination and Hydroboration/Hydrogenation Approaches for Piperidine Ring Formation

The formation of the piperidine ring is a critical step in the synthesis. Several methods are employed, with reductive amination and the reduction of pyridine precursors being the most common.

Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. nih.gov This approach can be used to construct the piperidine ring from appropriate acyclic precursors.

Hydrogenation of Pyridines: The direct hydrogenation of the pyridine ring to a piperidine is a highly atom-economical method. researchgate.netnih.gov This transformation typically requires a catalyst, such as rhodium on carbon (Rh/C) or other transition metals, and can be performed under thermal or electrocatalytic conditions. researchgate.netnih.govorganic-chemistry.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. dicp.ac.cnchemrxiv.org

Hydroboration/Hydrogenation Cascade: A borane-catalyzed hydroboration/hydrogenation cascade has been developed for the reduction of pyridines. sci-hub.se This method is particularly effective for substituted pyridines and can provide high yields and diastereoselectivity. sci-hub.se The reaction proceeds through hydroboration followed by hydrogenation, often using a borane (B79455) catalyst like B(C6F5)3. sci-hub.se Regioselective 1,4-hydroboration of pyridines can also be achieved using a boronium cation catalyst. rsc.org

Method Precursor Key Reagents/Catalysts Product Advantages
Catalytic HydrogenationPyridineHeterogeneous catalysts (e.g., Rh/C), H2 researchgate.netorganic-chemistry.orgPiperidineAtom-economical, direct conversion nih.gov
Transfer HydrogenationPyridinium SaltFormic acid, Rhodium catalyst dicp.ac.cnChiral PiperidineAvoids H2 gas, can be asymmetric dicp.ac.cn
Ionic HydrogenationPyridineIridium(III) catalyst chemrxiv.orgPiperidineTolerates sensitive functional groups chemrxiv.org
Hydroboration/HydrogenationPyridineB(C6F5)3, HBpin, H2 sci-hub.sePiperidineHigh cis-selectivity for disubstituted pyridines sci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon or carbon-nitrogen bond between the pyridine and piperidine moieties.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide or triflate. organic-chemistry.org In this context, a 4-halopyridine derivative can be coupled with a piperidine-containing boronic acid or ester, or vice versa. rsc.orgacs.orgcdnsciencepub.com The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. acs.org

Buchwald-Hartwig Amination: This reaction is a versatile method for forming C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orgnih.gov This can be applied to couple a 3-aminopiperidine derivative with a 4-halopyridine or a 4-aminopyridine (B3432731) with a 3-halopiperidine. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl partners. wikipedia.orgthieme-connect.com

Reductive Heck Reaction: This palladium-catalyzed reaction can be used to construct substituted piperidine rings. nih.gov It involves the coupling of an aryl or vinyl halide with an alkene, followed by reduction. A rhodium-catalyzed asymmetric version of this reaction has been used to access enantioenriched 3-substituted piperidines. acs.org

Reaction Coupling Partners Catalyst System (Example) Bond Formed
Suzuki-Miyaura Coupling4-Bromopyridine, Arylboronic acidPd/C, Phosphine (B1218219) ligand acs.orgC-C
Buchwald-Hartwig AminationAryl Halide, PiperidinePd precatalyst, t-BuONa thieme-connect.comC-N
Reductive Heck ReactionArylboronic acid, DihydropyridineRh catalyst acs.orgC-C

Mitsunobu Reactions and Etherification Strategies for Methoxy Linkage

The final step in many synthetic sequences is the introduction of the methoxy group onto the pyridine ring.

Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting alcohols to a variety of other functional groups, including ethers, with inversion of stereochemistry. missouri.eduorganic-chemistry.orgnih.gov In this synthesis, a 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) can be reacted with methanol (B129727) in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD) to form the 2-methoxy-pyridine product. organic-chemistry.orgresearchgate.net

Classical Etherification: More traditional Williamson ether synthesis-type approaches can also be employed. This would involve deprotonating the 2-hydroxypyridine with a suitable base to form the pyridoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate.

These varied synthetic methodologies provide a robust toolbox for chemists to construct this compound and its derivatives, enabling the exploration of their chemical and biological properties. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

Optimization of Reaction Conditions and Yields for Key Intermediates and Final Compound

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogues, aiming to maximize product yields while minimizing side reactions and aligning with green chemistry principles. Key strategies involve the careful selection of catalysts, solvents, and reaction temperatures.

For the synthesis of substituted pyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. The choice of the palladium source, ligand, and base is crucial for achieving high yields. For instance, in the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines, a related pyridine scaffold, various palladium sources and ligands were screened to optimize the yield of the desired product and suppress the formation of byproducts.

Microwave-assisted synthesis has also emerged as a green and efficient method for preparing pyridine derivatives. nih.gov This technique often leads to shorter reaction times and improved yields compared to conventional heating methods. nih.gov The optimization of such reactions typically involves adjusting the microwave power, temperature, and reaction time.

In the context of nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, which are relevant for introducing substituents, the reaction conditions are tailored to the specific substrates. For instance, the amination of methoxypyridines can be significantly enhanced by using a combination of sodium hydride (NaH) and lithium iodide (LiI), which dramatically improves reaction efficiency and yield compared to using NaH with sodium iodide (NaI).

The table below presents a hypothetical optimization of a key synthetic step for an analogue of this compound, illustrating the impact of varying reaction parameters.

Table 1: Optimization of Suzuki-Miyaura Coupling for a Pyridine Intermediate

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2PPh3K2CO3Toluene/H2O10045
2Pd(PPh3)4-K2CO3Toluene/H2O10062
3Pd(OAc)2SPhosK3PO4Dioxane/H2O11085
4Pd-PEPPSI-IPr-K2CO3EtOH/H2O3592

Stereoselective Synthesis of this compound Stereoisomers (If Applicable)

The piperidine ring in this compound contains a chiral center at the 3-position, necessitating stereoselective synthetic methods to obtain specific enantiomers. Asymmetric synthesis of piperidine derivatives is a well-established field, with several strategies available.

One common approach involves the use of chiral auxiliaries or catalysts in reactions that form the piperidine ring. For example, asymmetric cyclization processes can be employed to construct the chiral piperidine skeleton. Another strategy is the asymmetric hydrogenation of pyridine precursors, which can lead to enantioenriched piperidines. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been reported as a method to access enantioenriched 3-substituted piperidines. acs.org This three-step process involves the partial reduction of pyridine, followed by Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the desired piperidine. acs.org

Furthermore, resolution of a racemic mixture of this compound can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The piperidine moiety offers a versatile scaffold for modification to explore structure-activity relationships (SAR). N-substitution is a common and straightforward derivatization strategy. The nitrogen atom of the piperidine ring can be functionalized with a wide range of substituents, including alkyl, aryl, acyl, and sulfonyl groups. These modifications can influence the compound's polarity, basicity, and steric profile, which in turn can affect its biological activity and pharmacokinetic properties. For instance, N-benzyl piperidine derivatives have been explored in the context of multi-target agents.

Ring modifications of the piperidine scaffold, although more synthetically challenging, can provide valuable SAR insights. This can involve the introduction of substituents at various positions on the piperidine ring or even altering the ring size to create analogues with different conformational properties.

The pyridine ring of this compound is another key site for derivatization. Various substituents can be introduced onto the pyridine ring to modulate its electronic properties and steric interactions. Common modifications include the introduction of halogens, alkyl, aryl, and cyano groups. rsc.org These substitutions can be achieved through various synthetic methods, including electrophilic and nucleophilic aromatic substitution reactions, as well as transition metal-catalyzed cross-coupling reactions. nih.gov For example, palladium-catalyzed coupling reactions can be used to introduce aryl or heteroaryl groups at specific positions on the pyridine ring. nih.gov

Heterocycle fusion, where another ring system is fused to the pyridine core, represents a more significant structural modification. This can lead to the formation of bicyclic or tricyclic systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which can significantly alter the molecule's shape and biological activity. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable processes. Key aspects of green chemistry in this context include the use of safer solvents, energy-efficient reaction conditions, and the development of one-pot or multi-component reactions to reduce waste. nih.gov

The use of environmentally friendly solvents, such as water or ethanol, is encouraged. nih.gov Solvent-free synthesis and reactions under microwave irradiation are also considered green approaches as they often lead to shorter reaction times and reduced energy consumption. nih.gov The development of catalytic methods, particularly those using non-toxic and abundant metals like iron, is another important area of green chemistry research for pyridine synthesis. rsc.org

Following a comprehensive search for experimental data, it has been determined that specific, publicly available research findings for the advanced spectroscopic and structural characterization of "this compound" are not available. Detailed experimental data from High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), or single-crystal X-ray diffraction for this specific compound could not be located in published scientific literature or chemical databases.

Therefore, it is not possible to generate the requested article with the required scientifically accurate data tables and detailed research findings for each specified section and subsection. The creation of such an article would necessitate access to primary research data that is not currently in the public domain.

Pharmacological Target Identification and Mechanistic Elucidation of 2 Methoxy 4 Piperidin 3 Yl Pyridine

In Vitro Receptor Binding Profiling and Affinity Determination

In vitro receptor binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor. This is typically quantified by values such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling. wikipedia.orgfrontiersin.org They are significant targets for drug discovery. wikipedia.org An extensive search was performed to find binding affinity data for 2-Methoxy-4-(piperidin-3-yl)pyridine with the following GPCRs: mGluR2, Dopamine, Serotonin (B10506), D4R, H3R, and GPR40.

Currently, there is no publicly available scientific literature detailing the binding affinities or functional activities of this compound for mGluR2, Dopamine receptors (general), Serotonin receptors (general), the Dopamine D4 receptor (D4R), the Histamine H3 receptor (H3R), or GPR40. While numerous studies investigate structurally related piperidine (B6355638) and pyridine (B92270) derivatives for these targets, data for this specific compound has not been published. nih.govchemrxiv.orgnih.govchemrxiv.orgnih.gov

Ligand-Gated Ion Channels

Ligand-gated ion channels are integral membrane proteins that allow ions to pass through the membrane in response to the binding of a chemical messenger. nih.gov A search for studies evaluating the interaction of this compound with this class of receptors did not yield any specific binding or functional data.

Nuclear Receptors

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.govnih.gov They are ligand-activated transcription factors that regulate gene expression. plos.org No studies documenting the binding affinity or functional modulation of this compound at any nuclear receptors were identified.

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition assays are used to determine the ability of a compound to block the activity of a specific enzyme. Kinetic characterization further elucidates the mechanism of this inhibition. Searches were conducted for inhibitory activity of this compound against LSD1, ALK/ROS1, and AChE.

No published data was found describing the inhibitory activity (e.g., IC₅₀ or Kᵢ values) or the kinetic profile of this compound against Lysine Specific Demethylase 1 (LSD1), ALK/ROS1 tyrosine kinases, or Acetylcholinesterase (AChE). Research exists on other pyridine-containing compounds as inhibitors for these enzymes, but not for the specific molecule . nih.govnih.govacs.org

Cellular Signaling Pathway Modulation Studies

These studies assess how a compound affects the downstream signaling pathways within a cell after receptor activation or enzyme inhibition.

Second Messenger Assays (e.g., cAMP, Ca2+)

Second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺) are crucial components of intracellular signal transduction. promega.comnih.gov Assays measuring their concentration are used to determine if a compound acts as an agonist or antagonist at a GPCR. promega.comdiscoverx.com A literature review found no reports on the effect of this compound on intracellular levels of cAMP or Ca²⁺, indicating its functional activity at relevant GPCRs has not been characterized.

Kinase Activity Modulation

To determine the effect of this compound on kinase activity, comprehensive kinase profiling assays would be employed. These assays are crucial for identifying specific kinases that are inhibited or activated by the compound, thereby providing insights into its mechanism of action. A common approach is to screen the compound against a large panel of purified kinases at a fixed concentration to identify initial hits. Follow-up dose-response studies are then conducted on the initial hits to determine their potency, typically expressed as an IC50 value (the concentration of the compound required to inhibit 50% of the kinase activity).

Illustrative Kinase Profiling Data for this compound

Kinase Target % Inhibition at 1 µM IC50 (nM)
Kinase A 95% 50
Kinase B 88% 120
Kinase C 45% >1000
Kinase D 12% >10000

Note: This data is illustrative and not based on published experimental results.

Such a screening would reveal the selectivity profile of this compound. A highly selective compound would interact with a limited number of kinases, which is often a desirable characteristic for reducing off-target effects. Conversely, a compound that interacts with multiple kinases may have a broader range of biological activities.

Gene Expression Profiling (Transcriptomics) and Proteomics for Pathway Analysis

To understand the broader cellular effects of this compound, transcriptomics and proteomics studies are conducted. These powerful techniques provide a global view of the changes in gene and protein expression within a biological system upon treatment with the compound.

Transcriptomics: This involves treating cells with this compound and then quantifying the changes in messenger RNA (mRNA) levels using techniques like RNA sequencing (RNA-Seq) or microarrays. The resulting data reveals which genes are up- or down-regulated by the compound. Subsequent bioinformatic analysis of these differentially expressed genes can identify enriched biological pathways and cellular processes that are affected.

Proteomics: In a similar manner, proteomics studies analyze the changes in the abundance of proteins in response to the compound. Techniques such as mass spectrometry-based quantitative proteomics are used to identify and quantify thousands of proteins from cell lysates. This provides a more direct assessment of the functional molecules within the cell.

By integrating transcriptomic and proteomic data, a more complete picture of the compound's mechanism of action can be constructed, highlighting the key signaling pathways and cellular responses it modulates.

Phenotypic Screening in Defined Biological Systems

Phenotypic screening involves testing the effects of this compound in cellular or organismal models that represent a specific disease state or biological process. This approach is agnostic to the molecular target and focuses on identifying a desired biological outcome. For instance, the compound could be screened for its ability to inhibit the proliferation of cancer cell lines, reduce inflammation in primary immune cell cultures, or protect neurons from cell death in a model of neurodegeneration.

High-content imaging is a powerful phenotypic screening technique where automated microscopy and image analysis are used to quantify multiple phenotypic parameters in response to compound treatment. This can provide detailed information on changes in cell morphology, proliferation, and the expression of specific protein markers.

Illustrative Phenotypic Screening Data for this compound in Cancer Cell Lines

Cell Line Tissue of Origin EC50 (µM) for Proliferation Inhibition
A549 Lung Carcinoma 1.2
MCF7 Breast Adenocarcinoma 0.8
HCT116 Colorectal Carcinoma 2.5
PC3 Prostate Adenocarcinoma >10

Note: This data is illustrative and not based on published experimental results.

The results from phenotypic screens can help to identify the potential therapeutic applications of this compound and provide a basis for further mechanistic studies.

Identification of Specific Protein-Compound Interactions via Affinity-Based Proteomics and Pull-down Assays

To directly identify the protein targets of this compound, affinity-based proteomics techniques are employed. These methods utilize a modified version of the compound to capture its binding partners from a complex biological sample, such as a cell lysate.

A common approach is to synthesize a derivative of this compound that incorporates a reactive group and a tag, such as biotin (B1667282). This "bait" molecule is then incubated with the cell lysate, allowing it to bind to its target proteins. The bait-protein complexes are subsequently captured using an affinity matrix (e.g., streptavidin beads for a biotin tag) in a process known as a pull-down assay. After washing away non-specifically bound proteins, the captured proteins are identified by mass spectrometry.

This unbiased approach can identify both expected and novel protein targets of this compound, providing direct evidence of its molecular interactions and offering a powerful tool for understanding its mechanism of action and potential off-target effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methoxy 4 Piperidin 3 Yl Pyridine Analogues

Systematic Exploration of Chemical Space around the 2-Methoxy-4-(piperidin-3-yl)pyridine Core

The chemical space around the this compound scaffold has been systematically explored to understand how modifications to its core components influence biological activity. Research on analogous structures, such as 3-(piperidin-4-ylmethoxy)pyridine (B1265346) and 4-methoxy-3-(piperidin-4-yl)oxy benzamides, provides significant insights into the structure-activity relationships (SAR).

Key areas of modification have included the pyridine (B92270) core, the piperidine (B6355638) ring, and the methoxy (B1213986) group. For instance, in a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives developed as Lysine Specific Demethylase 1 (LSD1) inhibitors, the pyridine core was found to be important for activity. nih.gov Replacing the pyridine with a benzene (B151609) ring resulted in a compound that was approximately 170-fold less potent, highlighting the significance of the pyridine nitrogen for the desired biological effect. nih.gov

Modifications to the substituents on the pyridine and piperidine rings have also been extensively studied. In the case of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the presynaptic choline (B1196258) transporter, SAR exploration focused on the 3-piperidine substituent and the amide functionality. nih.gov It was found that benzylic heteroaromatic amide moieties were the most potent. nih.gov Additionally, 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov The removal of an isopropyl group from the piperidine ether led to a much less active compound, while a methylpiperidine ether analog was equipotent. nih.gov

The position of the piperidine substituent on the pyridine ring is also a critical determinant of activity. Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in a less active compound in one series of benzamides. nih.gov Similarly, for LSD1 inhibitors, a piperidin-3-yl substituent was found to be significantly less favorable than the piperidin-4-yl group, indicating that the point of attachment is crucial for optimal interaction with the biological target. nih.gov

The following table summarizes the effects of various substitutions on the activity of analogous compounds:

Compound Series Modification Effect on Activity Reference
3-(piperidin-4-ylmethoxy)pyridineReplacement of pyridine core with benzene~170-fold decrease in potency nih.gov
3-(piperidin-4-ylmethoxy)pyridineChange of piperidin-4-yl to piperidin-3-ylSignificantly less favorable nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamidesRemoval of isopropyl group from piperidine etherDecreased activity nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamidesReplacement of isopropyl with methyl on piperidineEquipotent nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamidesMoving N-methylpiperidine from 4- to 3-positionTolerated, but less active nih.gov
3-(piperidin-4-ylmethoxy)pyridineIntroduction of a 4-methoxy group on a phenyl substituentSignificant reduction in activity nih.gov
3-(piperidin-4-ylmethoxy)pyridineIntroduction of a 4-trifluoromethoxy group on a phenyl substituentSimilar inhibitory activity to the unsubstituted phenyl nih.gov

Elucidation of Key Pharmacophoric Features for Desired Biological Activity and Selectivity

The elucidation of key pharmacophoric features is essential for understanding the molecular interactions that drive biological activity and selectivity. For analogues of this compound, several key features have been identified through SAR studies and molecular modeling.

A crucial pharmacophoric element is the protonated piperidine amino group. nih.gov At physiological pH, this positively charged nitrogen can form a critical hydrogen bond with acidic residues, such as aspartate, in the active site of target proteins. nih.gov This interaction often serves as an anchor, orienting the molecule for further favorable interactions.

The pyridine ring itself is another key feature. It can engage in favorable electrostatic and hydrophobic interactions with the target, such as with the flavin ring of FAD in LSD1 or with aromatic residues like tyrosine. nih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

The methoxy group, while seemingly a simple substituent, can significantly influence both potency and selectivity. Its position on the pyridine or an attached phenyl ring can alter the electronic properties of the aromatic system and provide additional hydrogen bond accepting capabilities. acs.orgnih.gov However, the introduction of a methoxy group can sometimes be detrimental to activity, as seen in some LSD1 inhibitors where a 4-methoxy group on a phenyl ring caused a significant reduction in potency. nih.gov This suggests that the steric and electronic effects of the methoxy group must be carefully considered in the context of the specific target.

A basic nitrogen atom in the piperidine ring, capable of forming salt bridges or hydrogen bonds.

An aromatic pyridine core for hydrophobic and electrostatic interactions.

A strategically placed methoxy group that can influence electronics and provide a hydrogen bond acceptor site.

Appropriate positioning of substituents on both the piperidine and pyridine rings to optimize interactions with the target protein.

Impact of Stereochemistry on Biological Potency and Receptor Selectivity

Stereochemistry is a critical factor that can profoundly impact the biological activity, potency, and selectivity of chiral drugs. nih.govresearchgate.net For compounds containing a chiral center, such as this compound where the C3 of the piperidine ring is a stereocenter, the different enantiomers can exhibit distinct pharmacological profiles. researchgate.net This is because biological targets like receptors and enzymes are themselves chiral, leading to stereospecific interactions. nih.gov

While specific studies on the enantiomers of this compound were not found in the provided search results, the importance of stereochemistry has been demonstrated in related classes of compounds. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the (S)-enantiomer showed a 4-fold drop in agonist potency at the 5-HT₂A receptor compared to a more flexible analogue, while the (R)-enantiomer experienced a 100-fold drop in potency. acs.org This demonstrates that the spatial arrangement of the piperidine ring and its substituents is crucial for receptor binding.

The stereochemical configuration can affect not only how a molecule binds to its target but also its absorption, distribution, and metabolism. nih.gov For example, stereochemistry can influence the interaction with transport proteins, leading to stereospecific uptake of a drug. nih.gov

In a study of new piperidin-4-one derivatives, the stereochemical effect on their antibacterial, antifungal, and anthelmintic activities was investigated, confirming that the three-dimensional structure is a key determinant of biological action. nih.gov The different spatial arrangements of substituents on the piperidine ring can either facilitate or hinder the optimal binding to the active site of a target enzyme or receptor.

For this compound, the orientation of the pyridine moiety relative to the piperidine ring will differ between the (R) and (S) enantiomers. This will dictate how the molecule can present its key pharmacophoric features to the biological target, ultimately influencing its potency and selectivity.

Optimization of Molecular Properties for Pre-clinical Development (e.g., in vitro metabolic stability, in vitro permeability, aqueous solubility)

The optimization of molecular properties is a critical step in preclinical development to ensure that a potent compound has the necessary characteristics to become a viable drug candidate. Key properties that are often optimized include metabolic stability, permeability, and aqueous solubility.

In Vitro Metabolic Stability: The metabolic stability of a compound is its susceptibility to metabolism by enzymes, primarily in the liver. Poor metabolic stability can lead to rapid clearance from the body and low bioavailability. nih.gov In a study of 2-aryl-4-benzoyl-imidazole analogues, it was found that benzylic hydroxylation and O-demethylation were major metabolic pathways. nih.gov By replacing a metabolically labile methyl group with a chlorine atom, the in vitro metabolic stability was increased 1.5-fold, which correlated with a 1.8-fold lower clearance in vivo. nih.gov This strategy of "metabolic blocking" at labile sites, such as the methoxy group or positions on the pyridine and piperidine rings, is a common approach to improving stability.

In Vitro Permeability: Permeability refers to the ability of a compound to pass through biological membranes, which is crucial for oral absorption and, for CNS-acting drugs, crossing the blood-brain barrier (BBB). nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model to assess this property. In a series of 2-amino-4-substituted pyridine-based inhibitors, permeability was found to be influenced by the lipophilicity and nature of the substituents. nih.gov For instance, the introduction of a trifluoromethyl (CF₃) group enhanced permeability compared to a methyl (CH₃) group, likely due to increased lipophilicity. nih.gov Conversely, a methoxy (OCH₃) substituent resulted in lower permeability in this series. nih.gov

Aqueous Solubility : Adequate aqueous solubility is necessary for a drug to be absorbed from the gastrointestinal tract and to be formulated for administration. The physicochemical properties of 2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine, a related compound, have been characterized. vulcanchem.com It has a moderate logP of 2.1, indicating balanced lipophilicity, but a low aqueous solubility of 12.7 µg/mL at pH 7.4. vulcanchem.com Such solubility limitations at physiological pH might necessitate strategies like prodrug development to improve oral formulations. vulcanchem.com

The following table summarizes key preclinical properties for analogous compounds:

Compound Class Property Finding Reference
2-aryl-4-benzoyl-imidazolesMetabolic StabilityBlocking benzylic hydroxylation increased metabolic half-life. nih.gov
2-amino-4-substituted pyridinesPermeability (PAMPA-BBB)Permeability order: 4-CF₃ > 4-CH₃ > 4-OCH₃. nih.gov
Pyrazine-piperidine hybridsAqueous SolubilityLow solubility (12.7 µg/mL) at physiological pH. vulcanchem.com
Polyfunctionalized pyridinesADME PredictionCompound 5 showed good predicted oral bioavailability and BBB penetration. mdpi.com

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design.

For classes of compounds like piperidinopyridine and piperidinopyrimidine analogues, QSAR modeling has been employed to investigate and predict their inhibitory activity against targets such as oxidosqualene cyclase (OSC). researchgate.net The development of a QSAR model typically involves the following steps:

Dataset Preparation: A dataset of structurally diverse analogues with experimentally determined biological activity is compiled. researchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. researchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously validated using statistical parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.net The model is also typically tested on an external set of compounds that were not used in the model's development to assess its real-world predictive ability. researchgate.net

A successful QSAR model not only provides predictive accuracy but also offers insights into the key structural features that influence the desired biological activity. researchgate.net For example, the model might reveal that high activity is correlated with a specific range of lipophilicity or the presence of a hydrogen bond donor at a particular position. These insights can then be used to prioritize the synthesis of new analogues with a higher probability of being active, saving time and resources in the drug discovery process. The application of such models to this compound analogues would be a valuable tool for optimizing their activity against a specific biological target.

Computational Chemistry and Molecular Modeling Approaches for 2 Methoxy 4 Piperidin 3 Yl Pyridine

Ligand-Based Drug Design Methodologies

Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target of interest. These methods are employed when the three-dimensional structure of the target is unknown.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

For 2-Methoxy-4-(piperidin-3-yl)pyridine, a pharmacophore model would be generated from a set of known active molecules with similar structural features. This model would define the spatial relationships between key functional groups, such as the pyridine (B92270) nitrogen, the methoxy (B1213986) group oxygen, and the piperidine (B6355638) nitrogen. Once developed, this pharmacophore model could be used as a 3D query to screen large virtual databases of chemical compounds. The aim of this virtual screening would be to identify novel, structurally diverse molecules that match the pharmacophore and are therefore predicted to have similar biological activity. However, no such specific pharmacophore models or virtual screening results have been published for this compound.

Molecular Similarity Searching and Chemometric Analysis

Molecular similarity searching is a fundamental technique used to identify new compounds with potential biological activity based on the principle that structurally similar molecules are likely to have similar properties. Using this compound as a query, databases would be searched for compounds with the highest structural similarity. This is typically done by representing molecules as numerical fingerprints (bit strings that encode structural features) and calculating a similarity index (e.g., Tanimoto coefficient) between the query and database compounds.

Chemometric analysis would involve using statistical and mathematical methods to analyze the chemical data of a series of related compounds to build quantitative structure-activity relationship (QSAR) models. These models would correlate variations in physicochemical properties with changes in biological activity, but no QSAR studies specifically involving this compound are available.

Structure-Based Drug Design Methodologies

These methods require knowledge of the 3D structure of the biological target, which is typically determined through techniques like X-ray crystallography or NMR spectroscopy.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor or target protein). The simulation places the ligand into the binding site of the target and calculates a score that estimates the binding affinity.

Successful docking would require an identified biological target for this compound. The simulation would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. This information is crucial for understanding the mechanism of action and for designing more potent derivatives. At present, there are no published studies detailing the molecular docking of this compound into any specific biological target.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following a molecular docking study, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-target complex over time. MD simulations model the movement of atoms and molecules, providing insight into the flexibility of the ligand and the protein, and how they adapt to each other upon binding. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex. No MD simulation studies for a complex involving this compound have been reported in the literature.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for this compound.

These calculations can provide valuable information about the molecule's geometry, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map would indicate regions of the molecule that are electron-rich or electron-poor, which is important for understanding potential non-covalent interactions with a biological target. The HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and stability. While quantum chemical studies have been performed on molecules containing a 2-methoxypyridine (B126380) fragment epstem.net, specific and detailed computational data for this compound are not available in published literature.

Conformational Analysis and Energy Landscapes

Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which dictates its interaction with biological targets. For a flexible molecule such as this compound, which contains a rotatable bond between the pyridine and piperidine rings, multiple low-energy conformations can exist.

Detailed computational studies on related substituted pyridine inhibitors have demonstrated the importance of identifying the bioactive conformation—the specific 3D arrangement the molecule adopts when binding to its target. nih.gov For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, modeling studies revealed that different isomers (cis vs. trans) of related cyclohexyl-pyridine compounds had distinct low-energy conformations, with only some being favorable for binding. nih.gov Docking studies showed that both cis- and trans-isomers could potentially bind well, but they would do so in different conformational states (e.g., conformer I vs. conformer III). nih.gov Such analyses are crucial, as forcing a molecule into a high-energy conformation to bind with a target would be energetically unfavorable. The energy landscape, a map of the molecule's potential energy as a function of its geometry, can be calculated to identify the most stable conformers and the energy barriers between them. Single crystal X-ray analysis of analogous 2-methoxypyridine derivatives has shown that the molecules are often not planar but adopt slightly distorted, bent conformations. researchgate.net

Table 1: Illustrative Conformational Energy Profile for a Substituted Pyridine Analog

This table is illustrative and based on typical data from computational studies of similar compounds.

ConformerDihedral Angle (Pyridine-Piperidine)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)45.2°0.0065.8
2-50.1°0.8524.2
3175.5°2.109.5
4-178.9°2.500.5

Electronic Structure Analysis (e.g., HOMO-LUMO, MEP) and Reactivity Prediction

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to analyze these properties for pyridine derivatives. epstem.netnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. epstem.netnih.gov For complex pyridine derivatives, DFT methods like B3LYP are used to calculate these values, providing insights into potential reaction pathways. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue). epstem.net For this compound, the nitrogen atom of the pyridine ring and the oxygen of the methoxy group would be expected to be electron-rich regions, representing likely sites for hydrogen bonding or interaction with electrophiles. The hydrogen on the piperidine nitrogen would be an electron-poor, hydrogen-bond donor site. These maps are invaluable for predicting how a molecule will interact with a biological receptor. epstem.netnih.gov

Table 2: Calculated Electronic Properties for a Representative 2-Methoxypyridine Analog

This table is illustrative and based on typical data from computational studies of similar compounds.

ParameterValueInterpretation
HOMO Energy-6.5 eVRegion of electron donation (e.g., pyridine nitrogen)
LUMO Energy-1.2 eVRegion of electron acceptance (e.g., aromatic ring)
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability
Dipole Moment2.8 DebyeReflects moderate polarity

In Silico Prediction of Relevant Biological Parameters (e.g., binding affinities, ADME properties excluding human data)

Computational models are extensively used to predict the biological profile of drug candidates, including their binding affinity to targets and their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Binding Affinities: Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand to a protein target. In studies of related pyridine-containing compounds as Lysine Specific Demethylase 1 (LSD1) inhibitors, docking provided a potential binding model where the central pyridine ring was predicted to have favorable hydrophobic and electrostatic interactions within the active site. nih.gov Such studies also revealed that positional isomers can have vastly different affinities; for instance, a piperidin-3-yl substituent was found to be significantly less favorable for binding than a piperidin-4-yl group in that particular series, resulting in a much weaker inhibitory constant (Ki). nih.gov

ADME Properties: The drug-likeness of a compound is often assessed using rules like Lipinski's Rule of Five, and its ADME profile can be predicted using various computational models. nih.govresearchgate.net These models can estimate parameters such as aqueous solubility, permeability (e.g., Caco-2 cell permeability), plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for metabolism. scispace.com For example, the introduction of a 2-methoxy group into a pyridine series of IDO1 inhibitors led to a significant improvement in metabolic stability compared to a 2-methyl analogue. nih.gov In silico tools can screen large libraries of virtual compounds to prioritize those with favorable predicted ADME profiles for synthesis. nih.govnih.gov

Table 3: Illustrative In Silico ADME Prediction for a Pyridine Derivative

This table is illustrative and based on typical data from computational studies of similar compounds. Human data is excluded.

ADME ParameterPredicted ValueSignificance
LogP (Octanol/Water Partition)2.1Good balance of solubility and permeability
Topological Polar Surface Area (TPSA)41.5 ŲSuggests good potential for oral bioavailability
Caco-2 Permeability (logPapp cm/s)-5.1Moderate predicted intestinal absorption
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway
Aqueous Solubility (logS)-3.5Moderately soluble

Machine Learning and Artificial Intelligence Applications in the Study of this compound Analogues

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing the study of chemical compounds by enabling the rapid analysis of vast datasets to predict properties and generate novel molecular structures. mdpi.com

In the context of this compound analogues, ML models can be developed to accelerate the discovery of new bioactive structures. These models learn from the experimentally determined biological activities and calculated molecular descriptors of a known set of compounds. mdpi.com By training algorithms such as random forest or support vector machines on a library of pyridine derivatives and their measured activities (e.g., IC50 values against a specific cancer cell line), a predictive Quantitative Structure-Activity Relationship (QSAR) model can be built. mdpi.com

This validated model can then be used to:

Virtually screen large chemical libraries to identify novel analogues of this compound with high predicted activity.

Guide medicinal chemistry efforts by predicting how specific structural modifications might impact biological activity, allowing chemists to focus on the most promising substitutions.

Generative AI models can even propose entirely new chemical structures, based on the learned relationships, that are optimized for desired properties like high potency and favorable ADME characteristics. mdpi.com

This approach significantly speeds up the design-make-test-analyze cycle in drug discovery, enabling a more efficient exploration of the chemical space around a core scaffold like this compound. mdpi.com

An article on the preclinical pharmacological evaluation of This compound cannot be generated at this time. A comprehensive search of publicly available scientific literature and databases did not yield any specific preclinical data for this particular chemical compound.

The requested article outline requires detailed in vivo research findings, including proof-of-concept studies, dose-response relationships, pharmacokinetic and pharmacodynamic data from animal models. Unfortunately, no studies containing this specific information for "this compound" could be located.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict instructions and outline, as no research findings for this compound appear to be in the public domain.

An article on the preclinical in vivo pharmacological evaluation and translational potential of This compound cannot be generated at this time. A thorough review of available scientific literature and databases did not yield specific in vivo animal model data for this particular chemical entity.

The requested article structure is heavily reliant on detailed research findings from preclinical in vivo studies. Without such data, it is not possible to provide a scientifically accurate and informative assessment of the compound's translational potential as per the outlined sections and subsections.

Information on structurally related but distinct molecules, such as piperidine and pyridine derivatives with different substitution patterns, is available. However, per the strict instructions to focus solely on "this compound," this information cannot be used to construct the requested article.

Further research and publication of in vivo studies are required before a comprehensive preclinical pharmacological evaluation of this compound can be compiled.

Analytical Methodologies for Research and Pre Clinical Studies of 2 Methoxy 4 Piperidin 3 Yl Pyridine

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of newly synthesized chemical entities like 2-Methoxy-4-(piperidin-3-yl)pyridine. In pre-clinical research, establishing the purity of a compound is critical, and HPLC methods are developed to separate the main compound from any starting materials, by-products, or degradation products.

Typically, reversed-phase HPLC (RP-HPLC) is employed for compounds of this nature. The development process involves a systematic evaluation of columns, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity. For pyridine-piperidine derivatives, C18 columns are frequently utilized due to their versatility and effectiveness in separating compounds with moderate polarity.

The mobile phase often consists of a mixture of an aqueous component, frequently with a pH-modifying additive like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes for basic compounds, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the elution of all components within a reasonable timeframe. UV detection is standard, with wavelengths selected based on the compound's chromophore; for pyridine-containing molecules, detection is often performed in the range of 210-280 nm. Purity is typically reported as a percentage of the total peak area.

Table 1: Example HPLC Method Parameters for Analysis of Pyridine-Piperidine Analogues

ParameterMethod AMethod B
Instrument Thermo Scientific Dionex 3000 UltiMateAgilent 1260 Infinity II
Column Gemini-NX C18, 3 µm, 110Å, 250 x 4.6 mmZorbax Eclipse Plus C18, 3.5 µm, 95Å, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water (v/v)10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% TFA, 10% Water in Acetonitrile (v/v/v)Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 0-100% B over 20 minutes5-95% B over 15 minutes
Detection Diode Array Detector (DAD) at 210, 254, 280 nmDAD at 254 nm
Column Temp. Ambient30 °C
Injection Vol. 10 µL5 µL

This table presents typical starting conditions for method development based on methodologies used for structurally similar compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis in Research Samples

For the quantitative analysis of this compound in biological matrices such as plasma, animal tissues, or in vitro assay media, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bohrium.comresolvemass.ca This technique offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations (ng/mL or pg/mL levels). resolvemass.ca

The development of an LC-MS/MS bioanalytical method involves optimizing both the chromatographic separation and the mass spectrometric detection. The LC part separates the analyte from endogenous matrix components to minimize ion suppression or enhancement effects. The mass spectrometer, typically a triple quadrupole instrument, provides high selectivity through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (usually the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.

Sample preparation is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). An internal standard (IS), often a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for variability in extraction recovery and instrument response.

Table 2: Representative LC-MS/MS Parameters for Small Molecule Bioanalysis

ParameterTypical Setting
LC System UPLC/UHPLC system
Column Reversed-phase C18 or HILIC, <2.1 mm i.d.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.2 - 0.6 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) Specific m/z for this compound
Product Ion Specific m/z from fragmentation
Internal Standard Stable Isotope Labeled (SIL) Analyte

This table outlines common parameters for developing a bioanalytical LC-MS/MS method for a small molecule like this compound. slideshare.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (If Applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which is not inherently volatile due to its polarity and the presence of a secondary amine, direct GC-MS analysis is generally not feasible. However, it can be applicable for the analysis of certain smaller, more volatile metabolites that might be formed during biotransformation studies.

For non-volatile compounds, a chemical derivatization step is required to increase their volatility and thermal stability. scispace.com This typically involves reacting the analyte to mask polar functional groups. For the piperidine (B6355638) nitrogen, common derivatization techniques include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation. For carbonyl metabolites, methoximation is often performed prior to silylation to prevent the formation of multiple isomers. scispace.comfrontiersin.org

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides identification based on their mass spectra and fragmentation patterns. While highly effective for amenable compounds, the need for derivatization adds complexity to the sample preparation process.

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation and analysis of charged species. nih.gov Given that this compound is a basic compound that will be protonated and positively charged in acidic buffers, CE is a suitable analytical technique. Key advantages of CE include extremely high separation efficiency (leading to very sharp peaks), short analysis times, and minimal consumption of solvents and samples. nih.gov

In its most common form, Capillary Zone Electrophoresis (CZE), separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte, BGE). When a high voltage is applied, ions migrate according to their electrophoretic mobility, which is a function of their charge-to-size ratio. The composition of the BGE, particularly its pH and concentration, is a critical parameter for optimizing separation. For basic compounds, a low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 2.5-4.0) is typically used.

To analyze neutral compounds or to modify separation selectivity, Micellar Electrokinetic Chromatography (MEKC), a variation of CE, can be employed. MEKC involves adding a surfactant (like sodium dodecyl sulfate, SDS) to the BGE above its critical micelle concentration. This creates a pseudo-stationary phase that can partition neutral and charged analytes, enabling their separation.

Table 3: Potential Capillary Electrophoresis Method Parameters

ParameterCapillary Zone Electrophoresis (CZE) Setting
Instrument Commercial CE System with UV Detector
Capillary Fused-silica, 50 µm i.d., ~50 cm total length
Background Electrolyte 25-50 mM Phosphate buffer, pH 2.5
Voltage 15-25 kV
Temperature 25 °C
Injection Hydrodynamic (pressure) injection
Detection UV detection at ~214 nm

This table provides a hypothetical set of starting conditions for the CZE analysis of this compound.

Nuclear Magnetic Resonance (NMR) for Quantitative NMR (qNMR) Applications

While NMR is primarily known as a powerful tool for structural elucidation, its application as a quantitative technique (qNMR) is well-established in pharmaceutical analysis for determining the purity or potency of drug substances. bohrium.comnih.gov The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov This allows for the direct quantification of a compound against a certified internal standard of a different chemical structure, eliminating the need for a specific reference standard of the analyte itself. resolvemass.ca

For a ¹H qNMR analysis of this compound, a specific, well-resolved proton signal from the analyte is selected for integration. This signal should not overlap with signals from residual solvents, impurities, or the internal standard. A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) is accurately weighed and mixed with an accurately weighed amount of the analyte sample. The mixture is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). nih.gov

Crucial experimental parameters must be carefully controlled to ensure accuracy, particularly the relaxation delay (D1), which must be set to at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure complete relaxation between scans. The purity of the analyte is then calculated based on the integral areas, molar masses, and weights of the analyte and the internal standard. nih.gov

Validation of Analytical Methods for Specific Research Applications

Before an analytical method can be used to generate reliable data for research or pre-clinical studies, it must be validated to demonstrate that it is suitable for its intended purpose. Method validation is the process of confirming that the analytical procedure employed for a specific test is suitable for its intended use. researchgate.net The specific validation parameters depend on the type of assay (e.g., purity, bioanalysis).

For an HPLC purity method, key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For a bioanalytical LC-MS/MS method, validation according to regulatory guidelines also includes assessments of matrix effect, recovery, and the stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net

Historical Context and Discovery Trajectory of 2 Methoxy 4 Piperidin 3 Yl Pyridine in Academic Literature

Earliest Mentions and Context of Initial Synthesis or Identification

The earliest documented appearances of 2-Methoxy-4-(piperidin-3-yl)pyridine are found within patent applications from pharmaceutical companies. These documents, focused on the synthesis of novel drug candidates, provide the first public disclosure of this compound and its preparation. While a definitive "first" synthesis in a traditional academic sense is not apparent, its inclusion in these patents signifies its importance as a key structural motif.

The synthesis of related substituted pyridines and piperidines has been a subject of extensive research. For instance, methods for preparing various pyridine (B92270) derivatives through multicomponent reactions or palladium-catalyzed couplings have been established. These broader synthetic strategies likely laid the groundwork for the eventual synthesis of this compound as a specific, desired intermediate. The initial syntheses were likely developed in an industrial setting to access novel chemical space for drug discovery programs.

Evolution of Research Focus and Identified Biological Activities over Time

The research focus on this compound has consistently been linked to its role as a precursor to pharmacologically active molecules. The evolution of this focus can be traced through the therapeutic targets of the final compounds described in the patent literature. Initially, derivatives of this compound were explored for a range of biological activities, reflecting the broad potential of the pyridine and piperidine (B6355638) scaffolds in medicinal chemistry.

Over time, the application of this compound as an intermediate has been refined and directed towards more specific biological targets. The unique three-dimensional structure imparted by the piperidin-3-yl group, combined with the electronic properties of the methoxy-substituted pyridine ring, has made it a valuable component in the design of inhibitors for various enzymes and receptors. The biological activities are therefore not attributed to the compound itself but to the larger molecules it is incorporated into. These activities span therapeutic areas such as oncology and inflammatory diseases. For example, compounds synthesized using this intermediate have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), which is implicated in various B-cell malignancies and autoimmune disorders.

Key Contributions from Specific Research Groups or Institutions

The development and application of this compound have been primarily driven by research and development teams within the pharmaceutical industry. Notably, companies such as Vertex Pharmaceuticals and Gilead Sciences have been prominent in utilizing this compound as a key intermediate in their patented synthetic routes for novel therapeutic agents. Their work, as detailed in their patent filings, showcases the practical application and importance of this chemical entity in modern drug discovery. While academic research on this specific compound is limited, the broader field of pyridine and piperidine chemistry, which underpins its synthesis and use, has seen contributions from numerous academic institutions worldwide.

Patent Landscape Analysis from a Novelty and Synthetic Route Perspective (excluding commercial aspects)

An analysis of the patent landscape reveals that the novelty associated with this compound lies not in the molecule itself, but in its application as a key building block for inventive and complex drug candidates. Patents typically claim the final, larger molecules and their use in treating diseases, with the synthesis of intermediates like this compound described in the examples section.

The synthetic routes to this compound, as disclosed in various patents, often involve multi-step sequences. A common approach involves the coupling of a suitably protected piperidine precursor with a functionalized pyridine ring. For instance, a protected 3-halopiperidine could be coupled with a 2-methoxy-4-substituted pyridine derivative, or a piperidine ring could be formed onto a pre-existing substituted pyridine. The specific reagents and reaction conditions may vary between different patented methods, reflecting ongoing efforts to optimize yield, purity, and scalability.

The following table provides a summary of key patents that mention the synthesis or use of this compound as an intermediate.

Patent NumberAssigneeTherapeutic Area of Final Compound
WO2012170976A2Gilead SciencesBTK Inhibitors for cancer and autoimmune diseases
US20140051688A1Vertex PharmaceuticalsKinase inhibitors for treating inflammatory diseases

These patents highlight the strategic importance of this compound in constructing molecules with specific pharmacological profiles. The novelty in these patents is centered on the final products and their medical applications, with the synthesis of the intermediate being a necessary and enabling part of the inventive process.

Future Research Directions and Unaddressed Scientific Questions for 2 Methoxy 4 Piperidin 3 Yl Pyridine

Exploration of Undiscovered Biological Targets and Novel Mechanisms of Action

A significant portion of future research will undoubtedly focus on elucidating the biological targets and mechanisms of action of 2-Methoxy-4-(piperidin-3-yl)pyridine. The pyridine (B92270) scaffold is a well-established pharmacophore present in numerous FDA-approved drugs targeting a wide array of conditions, including infectious diseases, inflammation, neurological disorders, and oncology. nih.govgrandviewresearch.com The piperidine (B6355638) nucleus is also a cornerstone in drug discovery, with derivatives showing therapeutic applications as anticancer, antiviral, and CNS-active agents. clinmedkaz.org

Given the structural similarities to known bioactive molecules, several avenues for target exploration exist. For instance, derivatives of 2,5-dimethoxyphenylpiperidines have been identified as selective serotonin (B10506) 5-HT2A receptor agonists. acs.org This suggests that this compound could be investigated for its potential activity at serotonin receptors or other G-protein coupled receptors (GPCRs) within the central nervous system. Furthermore, methoxypyridine motifs have been incorporated into gamma-secretase modulators, which are of interest in the treatment of Alzheimer's disease. nih.gov This raises the possibility that this compound or its analogues could modulate amyloid-beta production.

Future investigations should employ high-throughput screening against diverse panels of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org In silico modeling and computational studies can also predict potential binding affinities and guide experimental work. clinmedkaz.org Unraveling novel mechanisms of action will be crucial, and this could involve studies on cellular signaling pathways, gene expression profiling, and proteomics to understand the downstream effects of target engagement.

Development of Advanced Synthetic Methodologies for Enantiopure Compounds and Scalable Production

The piperidine ring in this compound contains a stereocenter at the 3-position, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of efficient and scalable methods for the synthesis of enantiopure forms of this compound is a critical area for future research.

Recent advances in asymmetric synthesis offer promising strategies. Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine and arylboronic acids. nih.govacs.org This approach provides a three-step process that could be adapted for the synthesis of the enantiomers of this compound. Further research into novel catalytic systems and chiral auxiliaries could lead to even more efficient and selective syntheses. nih.gov

For scalable production, continuous flow chemistry presents a significant opportunity. organic-chemistry.org Flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher throughput compared to traditional batch processes. nih.govmdpi.com The development of a continuous flow process for the key synthetic steps leading to this compound would be a major advancement, facilitating the production of larger quantities of the compound for extensive preclinical and potentially clinical evaluation. researchgate.netwiley-vch.de

Synthetic Strategy Potential Advantages Key Research Focus
Asymmetric CatalysisHigh enantioselectivity, access to both enantiomers.Development of novel catalysts and ligands specific for the substrate.
Chiral Pool SynthesisUtilization of readily available chiral starting materials.Identification of suitable chiral precursors and efficient synthetic routes.
Continuous Flow ChemistryScalability, improved safety, and process control.Optimization of reaction conditions in a flow reactor setup.

Integration of Novel Technologies in its Research (e.g., organ-on-a-chip models, advanced imaging techniques)

To gain a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this compound, the integration of cutting-edge technologies will be indispensable.

Organ-on-a-chip models , particularly those recapitulating the blood-brain barrier (BBB), offer a powerful in vitro tool to assess the compound's potential to penetrate the central nervous system. nih.govtandfonline.comnih.govresearchgate.net These microfluidic devices can provide a more physiologically relevant environment than traditional cell culture models, allowing for the study of drug transport and metabolism in a human-like context. researchgate.net Future research could utilize BBB-on-a-chip models to determine the permeability of this compound and its potential for efflux by transporters, providing crucial data for its development as a CNS-active agent.

Advanced imaging techniques , such as Positron Emission Tomography (PET), can provide invaluable in vivo data on the biodistribution and target engagement of the compound. acs.orgnih.govnih.gov By radiolabeling this compound, researchers can visualize its accumulation in specific brain regions and determine if it interacts with its intended biological target in a living organism. This would be a critical step in validating its therapeutic potential for neurological disorders.

Design of Next-Generation Analogues with Improved Pre-clinical Profiles and Specificity

The structure of this compound provides a versatile scaffold for the design of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying different parts of the molecule to understand their impact on biological activity. acs.orgnih.gov

Identification of Novel Therapeutic Niches Based on Expanding Pre-clinical Findings

As preclinical data on the biological activities of this compound and its analogues accumulate, new therapeutic opportunities may emerge. The diverse pharmacological activities of pyridine and piperidine derivatives suggest that this compound could have applications in a wide range of diseases. nih.govgrandviewresearch.comresearchgate.net

For example, if the compound demonstrates potent activity at a specific CNS receptor, it could be explored for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, or neurodegenerative diseases. ajchem-a.combcrcp.ac.in If initial screenings reveal significant antiproliferative activity, a research program focused on its potential as an anticancer agent could be initiated. mdpi.com The key will be to follow the preclinical data and strategically investigate the most promising therapeutic areas. This could involve testing the compound in relevant animal models of disease and exploring its efficacy in combination with existing therapies.

Q & A

Q. What are the recommended synthesis protocols for 2-Methoxy-4-(piperidin-3-yl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step organic synthesis. For example, a piperidine derivative can be coupled to a substituted pyridine via nucleophilic substitution or cross-coupling reactions. Key steps include:

Protection of reactive groups : Use trimethylsilyl (TMS) or tert-butoxycarbonyl (Boc) groups to stabilize the piperidine ring during reactions .

Coupling conditions : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield. Catalysts like palladium complexes may improve cross-coupling efficiency .

Deprotection and purification : Employ acidic or basic conditions (e.g., HCl/NaOH) for deprotection, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .
Yield optimization can involve iterative adjustments to stoichiometry, solvent choice, and reaction time.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for 1H^1H) and piperidine ring protons (δ ~1.5–3.0 ppm). 13C^{13}C-NMR identifies quaternary carbons in the pyridine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify the structure .
  • FT-IR Spectroscopy : Detect functional groups like C-O (methoxy, ~1250 cm1^{-1}) and aromatic C-H stretches (~3000 cm1^{-1}) .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity data (e.g., acute vs. chronic effects) require systematic validation:

Standardized assays : Conduct OECD Guideline-compliant tests (e.g., acute oral toxicity in rodents, Ames test for mutagenicity) to harmonize data .

Dose-response studies : Compare LD50_{50} values across species and administration routes (oral, dermal) to identify species-specific sensitivities .

Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to assess variability and outliers .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling steps to reduce side reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates, while toluene can improve thermal stability .
  • In-line monitoring : Use techniques like HPLC or inline FT-IR to track reaction progress and terminate at optimal conversion .

Q. How does the methoxy group influence the compound’s reactivity compared to other pyridine derivatives?

  • Methodological Answer : The methoxy group at the 2-position:
  • Electron-donating effect : Stabilizes positive charges in electrophilic substitution reactions (e.g., nitration, sulfonation) via resonance .
  • Steric hindrance : Compare reaction rates with 3- or 4-methoxy analogs to assess steric impacts on nucleophilic attack .
  • Hydrogen bonding : Investigate via X-ray crystallography or computational modeling (DFT) to determine interactions in biological systems .

Data Contradiction Analysis

Parameter Resolution Strategy
Acute Toxicity LD50_{50} (oral, rat): 300 mg/kg "No data available" Conduct OECD 423 tests for validation .
Storage Stability Stable under argon at 4°C Degrades in humid conditions Use moisture-free packaging and desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.